N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine
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Overview
Description
N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups at the 3 and 5 positions. This is followed by the alkylation of the resulting dinitro compound with 2-ethylpiperidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the nitration and alkylation reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group play a crucial role in its reactivity and binding affinity. These interactions can lead to the inhibition of enzymatic activity or disruption of cellular processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Fluazinam: A fungicide with a similar trifluoromethyl and nitro-substituted aromatic structure.
3,5-Dinitrobenzotrifluoride: A precursor used in the synthesis of various nitro-containing compounds.
Uniqueness
N-[3,5-Dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
62564-40-3 |
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Molecular Formula |
C14H17F3N4O4 |
Molecular Weight |
362.30 g/mol |
IUPAC Name |
N-[3,5-dinitro-4-(trifluoromethyl)phenyl]-2-ethylpiperidin-1-amine |
InChI |
InChI=1S/C14H17F3N4O4/c1-2-10-5-3-4-6-19(10)18-9-7-11(20(22)23)13(14(15,16)17)12(8-9)21(24)25/h7-8,10,18H,2-6H2,1H3 |
InChI Key |
XDQOXAIXIDBCAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1NC2=CC(=C(C(=C2)[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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